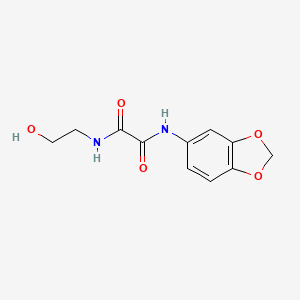
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide is a synthetic organic compound that features a benzodioxole ring and an oxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide typically involves the reaction of 1,3-benzodioxole derivatives with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxyethylamine. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to moderate heating.
- Catalysts: Base catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of automated reactors.
- Continuous monitoring of reaction parameters.
- Purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)carbamate: Similar structure but with a carbamate group instead of an oxamide group.
N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)urea: Similar structure but with a urea group instead of an oxamide group.
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-4-3-12-10(15)11(16)13-7-1-2-8-9(5-7)18-6-17-8/h1-2,5,14H,3-4,6H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBALVQWQYYNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B5047335.png)
![N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B5047338.png)
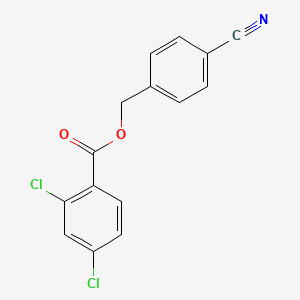
![N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)formamide](/img/structure/B5047352.png)
![N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5047358.png)
![8-[2-(2-ethoxyphenoxy)ethoxy]quinoline](/img/structure/B5047363.png)
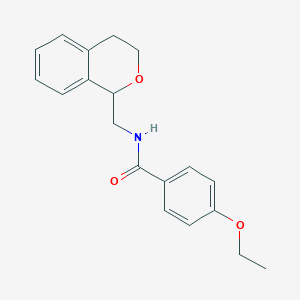
![2-[(3-Ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]-3-hydroxypropanoic acid](/img/structure/B5047376.png)
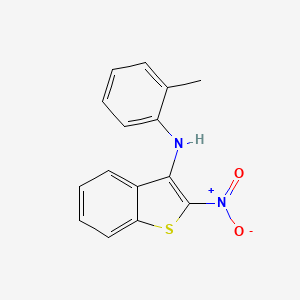
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5047386.png)
![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(5-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5047398.png)
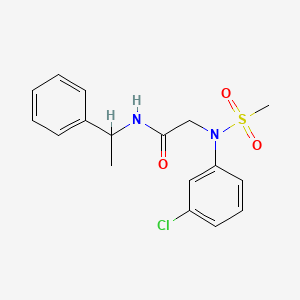
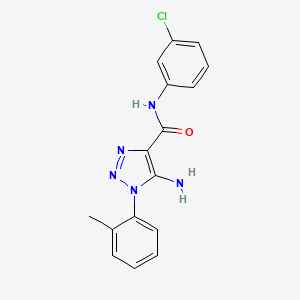
![methyl 2-{[3-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5047437.png)
